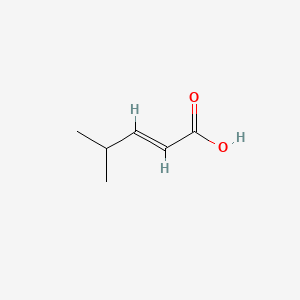
3,4,5-trifluoro-N-(2-methylpropyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-Trifluoro-N-(2-methylpropyl)benzamide is a chemical compound with the molecular formula C11H12F3NO and a molecular weight of 231.21 g/mol . It is characterized by the presence of three fluorine atoms attached to the benzene ring and an N-(2-methylpropyl) group attached to the amide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trifluoro-N-(2-methylpropyl)benzamide typically involves the reaction of 3,4,5-trifluorobenzoyl chloride with 2-methylpropylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is stirred at a low temperature, often around 0°C to 5°C, to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trifluoro-N-(2-methylpropyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the amide group to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.
Major Products Formed
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
3,4,5-Trifluoro-N-(2-methylpropyl)benzamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4,5-trifluoro-N-(2-methylpropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,4,5-Trifluorobenzamide: Lacks the N-(2-methylpropyl) group, making it less hydrophobic.
3,4,5-Trifluoro-N-methylbenzamide: Contains a methyl group instead of the 2-methylpropyl group, affecting its steric properties.
3,4,5-Trifluoro-N-ethylbenzamide: Contains an ethyl group, leading to different physicochemical properties.
Uniqueness
3,4,5-Trifluoro-N-(2-methylpropyl)benzamide is unique due to the presence of the 2-methylpropyl group, which imparts specific steric and electronic properties.
Properties
CAS No. |
1492064-47-7 |
|---|---|
Molecular Formula |
C11H12F3NO |
Molecular Weight |
231.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



